molecular formula C15H12FN3 B1604139 4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine CAS No. 1001112-68-0

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1604139
CAS No.: 1001112-68-0
M. Wt: 253.27 g/mol
InChI Key: RGQWNRLBTXGYOQ-UHFFFAOYSA-N
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Description

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

  • Step 1: Synthesis of 5-(4-Fluorobenzyl)-1H-pyrazole

      Reagents: 4-Fluorobenzyl bromide, hydrazine hydrate, and a suitable base (e.g., potassium carbonate).

      Conditions: The reaction is carried out in an organic solvent such as ethanol at elevated temperatures.

  • Step 2: Coupling with Pyridine

      Reagents: 5-(4-Fluorobenzyl)-1H-pyrazole, 4-bromopyridine, and a palladium catalyst.

      Conditions: The Suzuki–Miyaura cross-coupling reaction is performed in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:

Properties

IUPAC Name

4-[5-[(4-fluorophenyl)methyl]-1H-pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c16-13-3-1-11(2-4-13)9-14-10-15(19-18-14)12-5-7-17-8-6-12/h1-8,10H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQWNRLBTXGYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NN2)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647327
Record name 4-{5-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001112-68-0
Record name 4-{5-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 22 liter, three-neck, round bottom flask equipped with a mechanical stirrer, thermocouple, and reflux condenser with N2 inlet adapter was charged with THF (6.0 L), methyl isonicotinate (259.1 g, 1.89 mol), and 4-fluorophenylacetone (287.5 g, 1.89 mol). Sodium methoxide (204.3 g, 3.78 mol) was added in several portions. The addition of sodium methoxide is slightly exothermic. The reaction mixture turned orange and was heated to reflux for 2 hours. After 2 hours, the absence of methyl isonicotinate and the formation of the β-diketone were verified by LC-MS. After the addition of ethanol (6 L) and acetic acid (380 mL), the temperature of the reaction mixture decreased to 45° C. The reflux condenser was then replaced with an addition funnel and hydrazine (387 g, 6.0 mol) was added drop-wise. During the addition the temperature of the reaction rose to 60° C. The reaction mixture was then stirred overnight slowly cooling to room temperature. The majority of the solvents were removed by rotary evaporation. The reaction mixture was partitioned between water (4.5 L) and ethyl acetate (4.5 L). The layers were separated and the aqueous layer extracted with ethyl acetate (4.5 L). The combined organic layers were then washed with dilute NaHCO3, brine, dried (Na2SO4), filtered and concentrated. The resulting solid was triturated with ether (2 L) and the solid isolated by filtration. The solid was washed with ether (1.5 L) until the filtrate was colorless. This process gave 190 g (40%) of the title compound. Additional material (5 g) was then isolated by column chromatography using 5% methanol:95% methylene chloride. 1H NMR (400 MHz, DMSO-D6) δ ppm 13.10 (s, 1 H), 8.44-8.60 (m, 2 H), 7.68 (d, 2 H), 7.30 (t, 2 H), 7.13 (t, 2 H), 6.62 (s, 1 H), 4.00 (s, 2 H); m/z (APCI+) for C15H12N3F 254.2 (M+H)+.
Quantity
259.1 g
Type
reactant
Reaction Step One
Quantity
287.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
204.3 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
β-diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
387 g
Type
reactant
Reaction Step Six
Quantity
380 mL
Type
solvent
Reaction Step Seven
Quantity
6 L
Type
solvent
Reaction Step Seven
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-(4-Fluorobenzyl)-1H-pyrazol-3-yl)pyridine
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